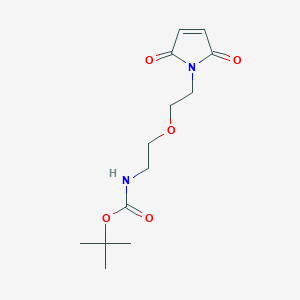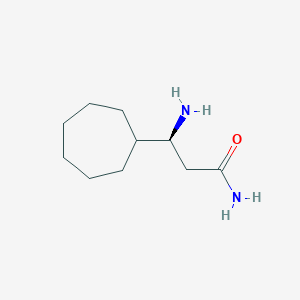
Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, an aminocyclohexyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Quinoxaline-6-sulfonamide: Known for its use in medicinal chemistry and as a building block for more complex molecules.
Quinuclidin-3-amine: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
Quinuclidin-4-ol: Investigated for its potential therapeutic properties and as a precursor for the synthesis of other compounds.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H23ClN2O2 |
|---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
benzyl N-(4-aminocyclohexyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-17(14-9-7-13(16)8-10-14)15(18)19-11-12-5-3-2-4-6-12;/h2-6,13-14H,7-11,16H2,1H3;1H |
InChI Key |
NWOQBZNDSFBBPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


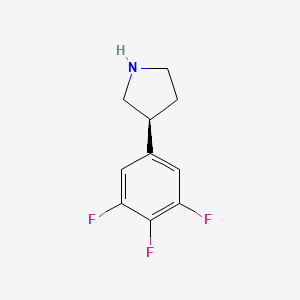
![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
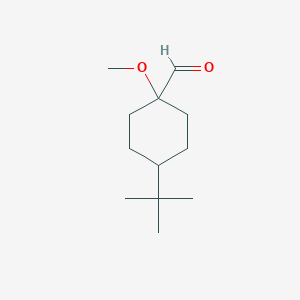
![2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13325510.png)
![Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13325511.png)
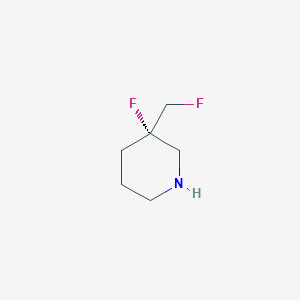

![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
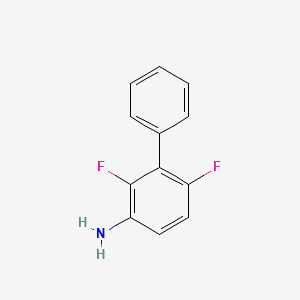
![Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13325548.png)
![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)

